molecular formula C10H14FNO B3174938 4-Fluoro-2-isobutoxyaniline CAS No. 954577-51-6

4-Fluoro-2-isobutoxyaniline

Cat. No.: B3174938
CAS No.: 954577-51-6
M. Wt: 183.22 g/mol
InChI Key: JIQAKLSMRUUDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-isobutoxyaniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isobutoxyaniline typically involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with isobutyl alcohol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-2-isobutoxynitrobenzene.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-isobutoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    4-Fluoroaniline: Lacks the isobutoxy group, making it less hydrophobic.

    2-Isobutoxyaniline: Lacks the fluorine atom, which may reduce its binding affinity in biological systems.

    4-Fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group, affecting its physical and chemical properties.

Uniqueness: 4-Fluoro-2-isobutoxyaniline is unique due to the presence of both the fluorine atom and the isobutoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQAKLSMRUUDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-isobutoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-isobutoxyaniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-isobutoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-isobutoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-isobutoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-isobutoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.